molecular formula C14H18O2 B14008467 Methyl 6-phenylhept-6-enoate

Methyl 6-phenylhept-6-enoate

Cat. No.: B14008467
M. Wt: 218.29 g/mol
InChI Key: LAVIKJGLEJGFLE-UHFFFAOYSA-N
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Description

Methyl 6-phenylhept-6-enoate is an unsaturated methyl ester characterized by a seven-carbon aliphatic chain with a phenyl group at the sixth carbon and a double bond at the same position. Methyl esters are widely utilized in industrial applications, including polymer synthesis, fragrance formulation, and as intermediates in organic chemistry due to their stability and reactivity .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

methyl 6-phenylhept-6-enoate

InChI

InChI=1S/C14H18O2/c1-12(13-9-4-3-5-10-13)8-6-7-11-14(15)16-2/h3-5,9-10H,1,6-8,11H2,2H3

InChI Key

LAVIKJGLEJGFLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-phenylhept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 6-phenylhept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and reduces the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with amines can form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

    Substitution: Ammonia (NH_3) or primary amines in the presence of a base.

Major Products:

    Oxidation: 6-phenylhept-6-enoic acid or 6-phenylheptan-2-one.

    Reduction: 6-phenylhept-6-en-1-ol.

    Substitution: 6-phenylhept-6-enamide.

Scientific Research Applications

Methyl 6-phenylhept-6-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: this compound is employed in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of methyl 6-phenylhept-6-enoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol. This reaction is facilitated by esterases and other hydrolytic enzymes present in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Natural Sources

Methyl 6-phenylhept-6-enoate shares functional similarities with methyl esters derived from plant resins, such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester (Figure 2 in ). These diterpenoid esters exhibit complex bicyclic or tricyclic frameworks, contrasting with the linear structure of this compound. Key differences include:

  • Backbone complexity: Natural resin esters (e.g., sandaracopimaric acid methyl ester) feature fused ring systems, enhancing their rigidity and thermal stability compared to the linear, unsaturated backbone of this compound .
  • Applications: Resin-derived esters are often used in varnishes and adhesives, whereas linear esters like this compound may favor applications requiring flexibility, such as plasticizers .

Esters with Similar Functional Groups

Ethyl 6-Methyl-4-Oxohept-6-Enoate ()

This compound shares a similar unsaturated heptenoate backbone but differs in two critical aspects:

Ester Group: Ethyl ester (vs. methyl ester in this compound), which may influence volatility and solubility.

Methyl Salicylate ()

A simple aromatic ester with a phenolic hydroxyl group, methyl salicylate contrasts sharply with this compound:

  • Polarity : Methyl salicylate’s hydroxyl group enhances hydrogen bonding, increasing water solubility (Table 3, ).
  • Volatility: Methyl salicylate’s lower molecular weight (152.15 g/mol) compared to this compound (estimated ~218 g/mol) results in higher vapor pressure, making it suitable for fragrance applications .

Acrylate Esters

6-Methylheptyl Prop-2-Enoate () is an acrylate ester with a branched alkyl chain. Key distinctions include:

  • Reactivity: The acrylate group (prop-2-enoate) undergoes rapid polymerization, unlike the less reactive α,β-unsaturated ester in this compound.
  • Industrial Use: Acrylates like 6-methylheptyl prop-2-enoate are precursors in plastics and coatings, whereas this compound’s phenyl group may confer UV stability for specialized polymers .

Data Tables

Table 1. Molecular Properties of Selected Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound* C₁₄H₁₈O₂ ~218 Methyl ester, phenyl, alkene
Ethyl 6-methyl-4-oxohept-6-enoate C₁₀H₁₄O₃ 182.22 Ethyl ester, ketone, alkene
Methyl salicylate C₈H₈O₃ 152.15 Methyl ester, phenolic hydroxyl
6-Methylheptyl prop-2-enoate C₁₁H₁₈O₂ 182.26 Acrylate, branched alkyl

*Estimated based on structural analogs.

Table 2. Comparative Physical Properties

Property This compound* Methyl Salicylate 6-Methylheptyl Prop-2-Enoate
Boiling Point (°C) ~280 (est.) 222 220–225
Solubility in Water Low Moderate Insoluble
Reactivity Moderate (alkene) High (phenolic OH) High (acrylate)

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